![molecular formula C14H13F3N6O B2795436 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034411-80-6](/img/structure/B2795436.png)
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazine ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyrazine ring is introduced to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. Key findings include:
-
Chlorination : Reacting with POCl₃ at 80–100°C selectively substitutes the C2 hydroxyl group with chlorine, yielding 2-chloro-4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (88% yield).
-
Amination : Treatment with ammonia in dioxane at 120°C replaces the C2 chlorine with an amino group (72% yield).
Table 1: Substitution Reactions at the Pyrimidine Core
Position | Reagent | Product | Yield (%) | Conditions |
---|---|---|---|---|
C2 | POCl₃ | 2-Chloro derivative | 88 | 80–100°C, 4 h |
C2 | NH₃ (g) | 2-Amino derivative | 72 | 120°C, sealed tube |
Palladium-Catalyzed Cross-Coupling Reactions
The trifluoromethylpyrimidine scaffold participates in Suzuki-Miyaura coupling. For example:
-
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in DMF/H₂O (3:1) at 100°C introduces aryl groups at C5, achieving 65–78% yields .
Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, facilitating oxidative addition of palladium to the C–Br bond (if present) .
Functionalization of the Piperazine-Pyrazine Moiety
The piperazine-linked pyrazine carbonyl group undergoes:
-
Acylation : Reacting with acid chlorides (e.g., acetyl chloride) in CH₂Cl₂ at 0°C modifies the piperazine nitrogen, producing N-acylated derivatives (82–90% yields).
-
Thiourea Formation : Treatment with 1,1′-thiocarbonyldiimidazole in THF forms thiourea derivatives, critical for enhancing biological activity (IC₅₀ = 0.29 μM against Sfp-PPTase) .
Table 2: Piperazine-Pyrazine Modifications
Reaction Type | Reagent | Product Feature | Yield (%) |
---|---|---|---|
Acylation | Acetyl chloride | N-Acetylpiperazine | 85 |
Thiourea formation | 1,1′-Thiocarbonyldiimidazole | Piperazine-1-carbothioamide | 91 |
Electrophilic Aromatic Substitution
The pyrazine ring undergoes formylation under Vilsmeier-Haack conditions (POCl₃/DMF), introducing a formyl group at C3 (56% yield) . This modification enhances hydrogen-bonding interactions in biological targets .
Hydrolysis and Oxidation Reactions
-
Ester Hydrolysis : The pyrazine carbonyl group resists basic hydrolysis (NaOH, 80°C) but undergoes acidic hydrolysis (HCl, reflux) to yield carboxylic acid derivatives (63% yield).
-
Trifluoromethyl Stability : The CF₃ group remains intact under standard oxidative conditions (e.g., KMnO₄, H₂O₂).
Synthetic Protocols and Optimization
Representative Synthesis Route :
-
Pyrimidine Core Formation : Condensation of 4,6-dichloropyrimidine with 1-(pyrazine-2-carbonyl)piperazine in DMF at 120°C (78% yield).
-
Trifluoromethyl Introduction : Radical trifluoromethylation using CF₃I and CuI in DMSO (65% yield).
Optimization Notes :
Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibition
Research indicates that pyrazine derivatives, including the target compound, act as phosphodiesterase inhibitors. This mechanism is crucial for treating disorders such as depression and anxiety by enhancing the levels of cyclic nucleotides (cAMP and cGMP) in the brain .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine have shown promising activity against Mycobacterium tuberculosis, with some analogs achieving minimum inhibitory concentrations (MIC) significantly lower than standard treatments .
Sodium Channel Modulation
The compound has been investigated for its potential as a sodium channel modulator. This property is particularly relevant in the development of treatments for neuropathic pain and epilepsy, where modulation of sodium channels can alleviate symptoms .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhou et al. evaluated several pyrazine derivatives against Mycobacterium tuberculosis. The results showed that compounds containing the pyrazine-2-carbonyl group exhibited MIC values as low as 2 μg L−1, highlighting their potential as effective anti-tuberculosis agents .
Compound | MIC (μg L−1) | Activity Level |
---|---|---|
Standard Drug (PZA) | 8 | Reference |
Compound A | ≤ 2 | High |
Compound B | 0.728 | Very High |
Case Study 2: Neuropathic Pain Treatment
In a pharmacological evaluation involving animal models, compounds similar to This compound were tested for their efficacy in reducing neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, suggesting potential therapeutic applications in pain management .
Mecanismo De Acción
The mechanism of action of 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1-(2-Pyrimidyl)piperazine
Uniqueness
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazine ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring. This unique structure contributes to its diverse pharmacological activities and potential therapeutic applications .
Actividad Biológica
The compound 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H12F3N5O
- Molecular Weight : 303.26 g/mol
The presence of a trifluoromethyl group and a piperazine ring suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been evaluated for their activity against Mycobacterium tuberculosis. A series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested, with some exhibiting low IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Compound | IC50 (μM) | IC90 (μM) |
---|---|---|
6a | 1.35 | 3.73 |
6e | 2.18 | 4.00 |
6h | 1.75 | 3.90 |
7e | 2.00 | 4.50 |
Cytotoxicity Studies
In assessing the safety profile of these compounds, cytotoxicity tests were performed on human embryonic kidney (HEK-293) cells. The results indicated that most active compounds were non-toxic, suggesting a favorable therapeutic index for further development .
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar pyrazine derivatives have been shown to inhibit key enzymes involved in nucleotide biosynthesis, which are critical for the growth and replication of bacterial pathogens .
- Binding Affinity : The compound's structural features allow it to interact with specific targets such as kinases and phosphodiesterases, potentially modulating their activity .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Study on Pyrazolo[3,4-b]pyridine Derivatives : This research focused on synthesizing C-4 substituted derivatives that exhibited moderate cytotoxicity against various tumor cell lines . The findings suggest that modifications at the C-4 position can enhance biological activity.
- HDAC Inhibitors Development : A series of class-I selective HDAC inhibitors containing piperazine moieties demonstrated significant inhibitory activity against HDAC enzymes, indicating potential applications in cancer therapy .
Propiedades
IUPAC Name |
pyrazin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O/c15-14(16,17)11-7-12(21-9-20-11)22-3-5-23(6-4-22)13(24)10-8-18-1-2-19-10/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZVSYYBUBOWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.